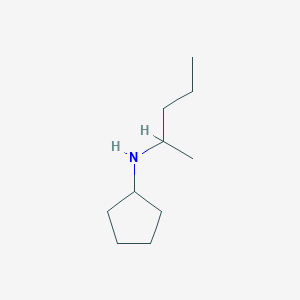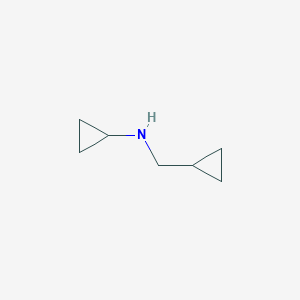
3-(4-Chlorophenyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(4-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound with a five-membered pyrrolidine ring . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is of interest to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Physical And Chemical Properties Analysis
The physical form of 3-(4-Chlorophenyl)pyrrolidine hydrochloride is a solid . Its molecular weight is 218.13 g/mol . The InChI code is 1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Spectroscopic Characterization : The synthesis of Co(III) complexes, including those with pyrrolidine, was explored. The study provided detailed spectroscopic characterization, involving IR, UV-Vis, 1H, and 13C NMR spectroscopy, and X-ray diffraction techniques for analysis (Amirnasr et al., 2001).
Crystal Structure Analysis : A study investigated the crystal structure of various molecules containing the pyrrolidine ring, focusing on its conformation and the stabilization of the structure by hydrogen bonds (Ray et al., 1997).
Chemical Properties and Interactions
Interaction with Bovine Serum Albumin : The interaction between a pyrrolidine derivative and bovine serum albumin was studied using fluorescence spectroscopy, revealing insights into the binding modes and hydrophobic interactions (Gong-wu, 2011).
Antimicrobial Activity : A bicyclic thiohydantoin fused to pyrrolidine compound exhibited significant antimicrobial activity, as demonstrated in studies against various bacterial strains (Nural et al., 2018).
Molecular Docking Study for Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives were synthesized and studied for potential antithrombin activity, including comprehensive molecular docking studies to assess their effectiveness (Ayan et al., 2013).
Biochemical Applications
Monoamine Oxidase Inhibition : Research on the inhibition of monoamine oxidase B by pyrrolidine derivatives highlighted their potential biochemical applications and metabolic processes (Williams & Lawson, 1998).
Anticonvulsant Properties : N-Mannich bases derived from pyrrolidine diones were synthesized and tested for anticonvulsant properties, showing significant efficacy in models of human tonic-clonic seizures (Kamiński et al., 2013).
Synthesis of Derivatives for Chemical Analysis : The synthesis of pyrrolidine derivatives was explored for their potential use in chemical analysis and identification, such as through spectroscopic studies (Nycz et al., 2016).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305 + P351 + P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAVTYCYERGNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)pyrrolidine hydrochloride | |
CAS RN |
1095545-18-8 | |
| Record name | 3-(4-chlorophenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
amine](/img/structure/B1486452.png)
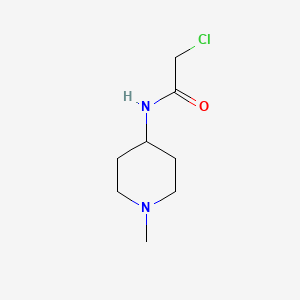
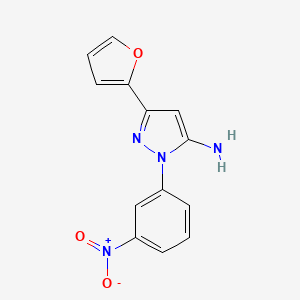
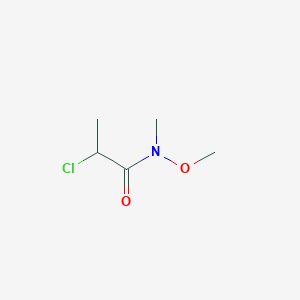
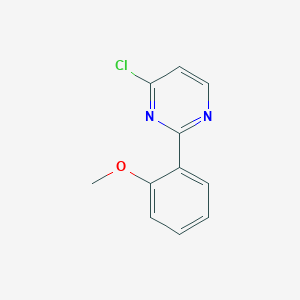
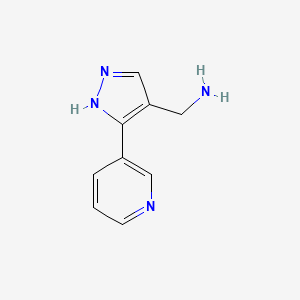
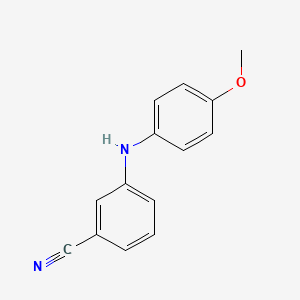
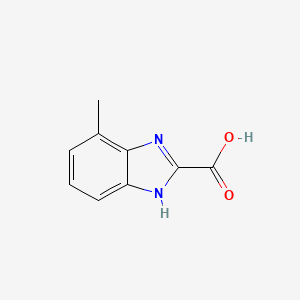
![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)

